ethyl 4-[2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-d]isoxazole structure, followed by the introduction of the chlorophenyl and dimethylaminophenyl groups. The final step involves esterification to form the ethyl benzoate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Ethyl 4-{2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Ethyl 4-{2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate: This compound has a bromine atom instead of a chlorine atom, which may affect its reactivity and biological activity.
Ethyl 4-{2-(4-chlorophenyl)-3-[4-(methylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate: The presence of a methylamino group instead of a dimethylamino group can influence the compound’s properties and interactions.
The uniqueness of ethyl 4-[2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
Structural Overview
The compound features several functional groups that contribute to its biological activity:
- Ethyl ester : Enhances lipophilicity, aiding in membrane permeability.
- Chlorophenyl and dimethylaminophenyl groups : Potentially involved in receptor binding and modulation.
- Dioxo and pyrrolidine structures : May play a role in enzyme inhibition or interaction with biological macromolecules.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For example, compounds with dioxo and pyrrolidine frameworks have shown effectiveness against various bacterial strains. A study demonstrated that a related compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ciprofloxacin .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Ethyl derivative | 16 | E. coli |
Ciprofloxacin | 8 | E. coli |
Ketoconazole | 32 | Candida albicans |
Antioxidant Activity
The antioxidant potential of compounds similar to ethyl 4-[2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate has been evaluated using the DPPH radical scavenging assay. Results suggest that these compounds can effectively scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related diseases .
Cytotoxicity Studies
Cytotoxicity assays reveal that certain derivatives may induce apoptosis in cancer cell lines. For instance, a related compound was tested against human breast cancer cells (MCF-7), showing a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM .
The proposed mechanisms of action for this compound include:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX), which play crucial roles in inflammation and cancer progression.
- Receptor modulation : The dimethylamino group may interact with neurotransmitter receptors, potentially influencing neurological pathways.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The findings indicated a promising activity profile, particularly against Gram-positive bacteria, suggesting further investigation into its therapeutic applications .
Evaluation of Anticancer Properties
In another study focusing on its anticancer properties, the compound was administered to xenograft models of breast cancer. Results showed significant tumor regression compared to controls, highlighting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O5/c1-4-36-28(35)18-7-13-21(14-8-18)31-26(33)23-24(17-5-11-20(12-6-17)30(2)3)32(37-25(23)27(31)34)22-15-9-19(29)10-16-22/h5-16,23-25H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBOOCXVDUTPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.